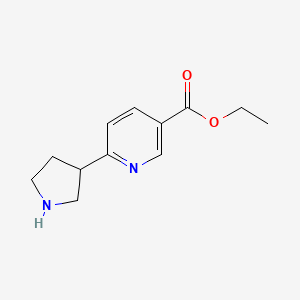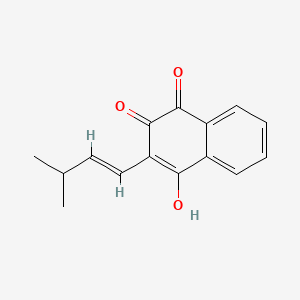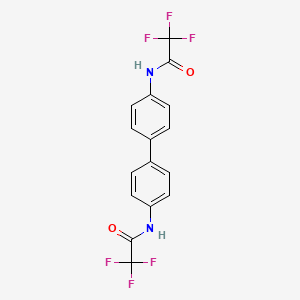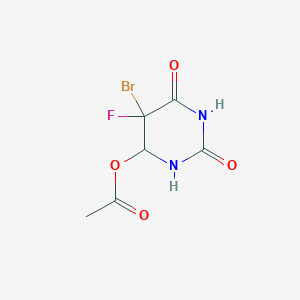
5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate is a chemical compound with the molecular formula C7H8BrFN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of a pyrimidine derivative, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate include other halogenated pyrimidine derivatives, such as:
- 5-Bromo-4-fluoro-2-methylaniline
- 5-Bromo-5-fluoro-2,6-dioxohexahydropyrimidin-4-yl acetate
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69907-70-6 |
|---|---|
Molecular Formula |
C6H6BrFN2O4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
(5-bromo-5-fluoro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C6H6BrFN2O4/c1-2(11)14-4-6(7,8)3(12)9-5(13)10-4/h4H,1H3,(H2,9,10,12,13) |
InChI Key |
FQIKXLSODYKMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)NC(=O)N1)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


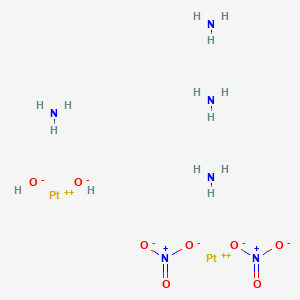
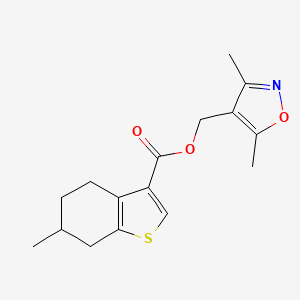
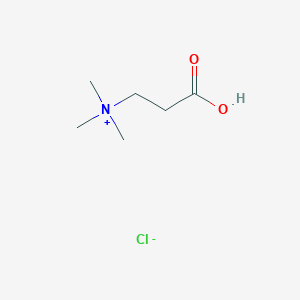
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
